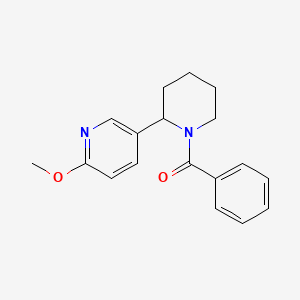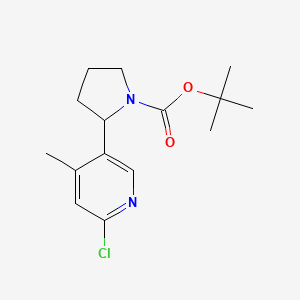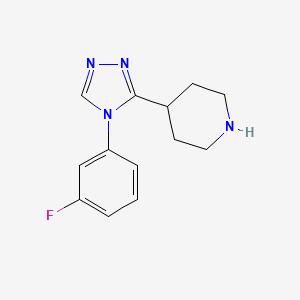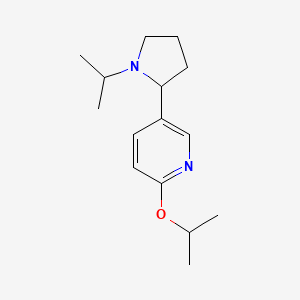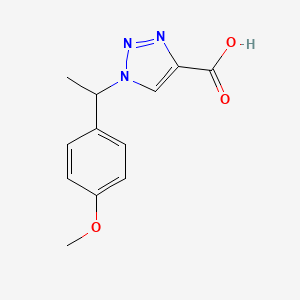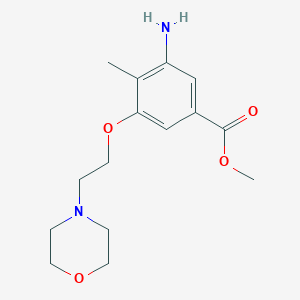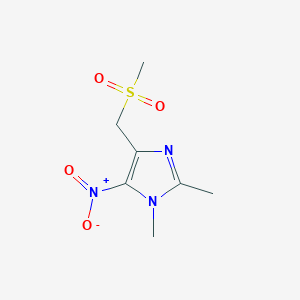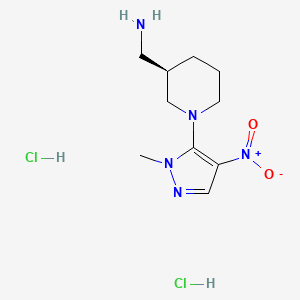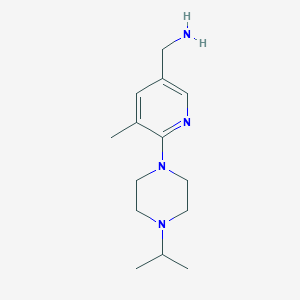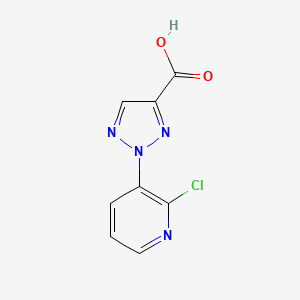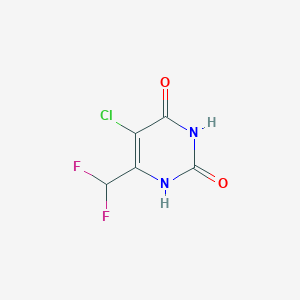
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are a class of organic compounds characterized by a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione typically involves nucleophilic substitution reactions. One common method includes the reaction of 2,4-dichloro-6-phenylpyrimidine with difluoromethylating agents under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure regioselectivity and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 5 can be replaced by various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Addition Reactions: The difluoromethyl group can undergo addition reactions with electrophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various nucleophiles such as amines and thiols. Reaction conditions often involve low temperatures, inert atmospheres, and anhydrous solvents to prevent side reactions and degradation of the product .
Major Products Formed
Aplicaciones Científicas De Investigación
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine and difluoromethyl groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-6-phenylpyrimidine: Similar in structure but lacks the difluoromethyl group, which affects its reactivity and applications.
5-Chloro-2,4-dihydroxypyrimidine: Contains hydroxyl groups instead of the difluoromethyl group, leading to different chemical properties and uses.
Uniqueness
5-Chloro-6-(difluoromethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical reactivity and potential for diverse applications. Its ability to undergo selective nucleophilic substitution and its role in enzyme inhibition make it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C5H3ClF2N2O2 |
|---|---|
Peso molecular |
196.54 g/mol |
Nombre IUPAC |
5-chloro-6-(difluoromethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H3ClF2N2O2/c6-1-2(3(7)8)9-5(12)10-4(1)11/h3H,(H2,9,10,11,12) |
Clave InChI |
PLFPQNIGDSCKDF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=O)NC1=O)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


